molecular formula C10H4Cl2F3N B1609923 2,4-Dichloro-6-(trifluoromethyl)quinoline CAS No. 852203-17-9

2,4-Dichloro-6-(trifluoromethyl)quinoline

Cat. No. B1609923
CAS RN: 852203-17-9
M. Wt: 266.04 g/mol
InChI Key: LVTJXMPINPVNGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Synthesis and Bioimaging Applications

Quinoline derivatives, including those with trifluoromethyl groups like 2,4-Dichloro-6-(trifluoromethyl)quinoline, have been widely used in pharmaceuticals and bioimaging. A notable application is the synthesis of 7-aminoquinolines with high selectivity for use in live-cell imaging. These derivatives exhibit strong intramolecular charge-transfer fluorescence, making them suitable for targeting specific cellular components like the Golgi apparatus in various cell lines. This application extends to two-photon fluorescence microscopy, providing new insights into developing low-cost Golgi-localized probes (Chen et al., 2019).

Anti-Cancer Activity

2,4-Dichloro-6-methylquinoline, a derivative, has been synthesized and evaluated for its anti-cancer activity. The compound demonstrated cytotoxic and apoptotic activities on human oral squamous carcinoma cell lines, suggesting its potential as an anti-cancer agent (Somvanshi et al., 2008).

Corrosion Inhibition

Quinoline derivatives have been studied for their corrosion inhibition properties. In one study, derivatives such as 2,6-dichloroquinoline-3-carbaldehyde showed excellent inhibition capabilities for mild steel in hydrochloric acid solutions, indicating their potential as effective corrosion inhibitors (Lgaz et al., 2017).

Crystallography and Structural Analysis

Research on isomeric 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines, related to this compound, has contributed to understanding crystal structures and intermolecular interactions. These studies are important for developing new pharmaceutical agents and materials (de Souza et al., 2015).

Photovoltaic Applications

Certain quinoline derivatives have been explored for their photovoltaic properties. These studies focus on the synthesis and characterization of materials with potential applications in organic–inorganic photodiode fabrication (Zeyada et al., 2016).

Antiviral Research

New quinoline-triazole conjugates, including derivatives of this compound, have been synthesized and evaluated for antiviral properties against SARS-CoV-2. These conjugates demonstrated significant potency, highlighting their potential in treating viral infections (Seliem et al., 2021).

properties

IUPAC Name

2,4-dichloro-6-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3N/c11-7-4-9(12)16-8-2-1-5(3-6(7)8)10(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTJXMPINPVNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457694
Record name 2,4-dichloro-6-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

852203-17-9
Record name 2,4-dichloro-6-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-(trifluoromethyl)quinoline
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6-(trifluoromethyl)quinoline
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-6-(trifluoromethyl)quinoline
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-6-(trifluoromethyl)quinoline
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-6-(trifluoromethyl)quinoline
Reactant of Route 6
2,4-Dichloro-6-(trifluoromethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.